![molecular formula C18H14N2O3S B2442406 2-(3-ヒドロキシフェニル)-9-メトキシ-3H-クロメノ[2,3-d]ピリミジン-4(5H)-チオン CAS No. 866807-92-3](/img/structure/B2442406.png)

2-(3-ヒドロキシフェニル)-9-メトキシ-3H-クロメノ[2,3-d]ピリミジン-4(5H)-チオン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

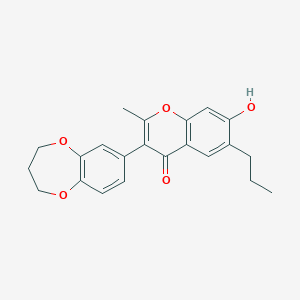

“2-(3-hydroxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione” is a compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

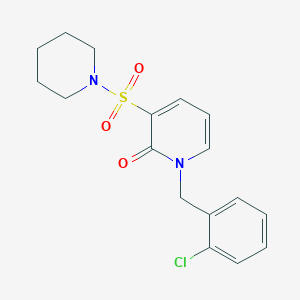

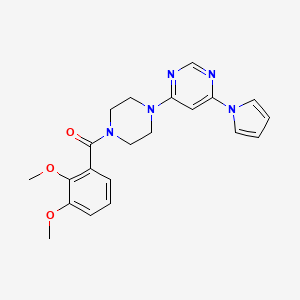

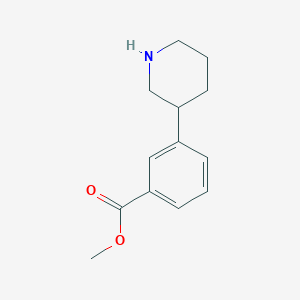

The synthesis of coumarin-pyrimidine derivatives involves a four-component reaction involving 4-hydroxycoumarin, aldehyde, thiobarbituric acid, and piperidine in ethanol . All the synthesized compounds were well-characterized by IR, NMR, and mass spectroscopic techniques .

Molecular Structure Analysis

The molecular structure of the compound was characterized by IR, NMR, and mass spectroscopic techniques . The FT-IR (KBr, cm −1) ν max: 3646.58 (O–H), 3446.66 (N–H), 1735.86, 1644.24 (C=O); 1 H NMR (400 MHz, DMSO-d 6) δ (ppm): 1.38 (t, J = 4.6,3H, –CH 3) 1.51 (quintet, J = 4.6, 2H, piperidine C4–CH 2), 1.58 (quintet, J = 6.2, 4H, piperidine C3/C5–CH 2), 3.24 (t, J = 4.6, 4H, piperidine C2/C6–CH 2), 3.52 (q, J = 6.4 Hz, 2H, –CH 2), 4.89 (s, 1H, –OH), 6.08 (s,1H, ArCH–), 6.85 (q, 4H, Ar–H), 7.02 (d, J = 8.2 Hz, 1H, Ar–H), 7.36 (d, J = 4.6 Hz, 1H, Ar–H), 7.76 (d, J = 8 Hz, 1H, Ar–H), 8.13 (s, 1H, Ar–H), 11.21 (s, 2H, pyrimidine-NH), 17.08 (s, 1H, coumarin-OH); 13 C NMR (100 MHz, DMSO-d 6) δ (ppm): 22.0, 22.7, 33.3, 44.4, 100.3, 107.9, 119.6, 121.6, 123.6, 125.6, 130.2, 133.1, 135.6, 157.4, 164.9, 168.2, 173.2 .

Chemical Reactions Analysis

The chemical reactions of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Physical And Chemical Properties Analysis

The compound is a white powder with a melting point of 254–256 °C . The yield of the compound is 80% .

科学的研究の応用

治療の可能性

この化合物は、治療的な関心を示しているピリドピリミジンの誘導体です . ピリドピリミジンは、関連する医薬品に存在し、新しい治療法の開発において研究されてきました . 例えば、ピリトレキシムは、ピリドピリミジン誘導体であり、ジヒドロ葉酸レダクターゼ(DHFR)を阻害し、ラットの肉腫に対して良好な抗腫瘍効果を示しました .

製薬アプリケーション

この化合物の構造は、ピリドピリミジンと類似しており、製薬業界で使用されてきました . 例えば、ファイザーによって開発された乳がん薬であるパルボシクリブと、関節リウマチに対する潜在的な活性を有するジルマピモドは、製薬アプリケーションの例です .

化学合成

この化合物は、化学合成プロセスで使用できます。 例えば、ピロロ[2,3-d]ピリミジン誘導体のPd触媒によるワンポット直接オルトC-Hアリール化に関与しています . このプロトコルは、良好から優れた収率で、様々なビフェニル含有ピロロ[2,3-d]ピリミジンを提供します .

抗菌活性

一部の研究では、この化合物が抗菌活性を有する可能性があることを示唆しています . しかし、この用途を確認するには、さらなる研究が必要です。

生体適合性

亜鉛化合物であるZINC02691556は、生体適合性、低毒性、持続可能性、およびコスト効率の高い特性で知られている酸化亜鉛ナノ粒子(ZnONPs)と一部の特性を共有している可能性があります . ZnONPsは、そのユニークな光学特性と化学特性により、広く使用されています .

生体医用アプリケーション

ZINC02691556と同様に、ZnONPsは、抗菌剤、抗酸化剤、抗糖尿病剤、抗がん剤、抗炎症剤、抗ウイルス剤、創傷治癒剤、および薬物送達など、様々な生体医用分野で使用されています . ZINC02691556は、同様の用途を持つ可能性がありますが、これを確認するにはさらなる研究が必要です。

作用機序

Target of Action

Compounds with a similar pyridopyrimidine structure have shown therapeutic interest and have been used as therapeutics . For instance, pyrido[2,3-d]pyrimidine derivatives have been reported to target dihydrofolate reductase (DHFR), some kinases, such as the tyrosine-protein kinase transforming protein Abl or MAP kinases, and the biotin carboxylase .

Mode of Action

It’s known that the compound’s degree of lipophilicity, ie, its affinity for a lipid environment, allows it to diffuse easily into cells . This property could facilitate its interaction with its targets.

Biochemical Pathways

Compounds with a similar pyridopyrimidine structure have been reported to be involved in various biological activities such as antibacterial, antiviral, anticoagulant, anti-anaphylactic, anticancer, and diuretic activities .

Pharmacokinetics

It’s known that the compound’s degree of lipophilicity, ie, its affinity for a lipid environment, allows it to diffuse easily into cells . This property could influence its bioavailability.

Result of Action

Compounds with a similar pyridopyrimidine structure have been reported to exhibit various biological activities such as antibacterial, antiviral, anticoagulant, anti-anaphylactic, anticancer, and diuretic activities .

Action Environment

It’s known that the compound’s degree of lipophilicity, ie, its affinity for a lipid environment, allows it to diffuse easily into cells . This property could influence its action in different environments.

将来の方向性

Pyrimidines are a promising class of compounds with a wide range of pharmacological effects. Detailed structure-activity relationship (SAR) analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

生化学分析

Biochemical Properties

The biochemical properties of 2-(3-hydroxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione are largely determined by its interactions with various biomolecules. For instance, pyrido[2,3-d]pyrimidine derivatives are known to interact with enzymes such as dihydrofolate reductase (DHFR) and various kinases . These interactions can influence the function of these enzymes, potentially leading to changes in biochemical reactions within the cell .

Cellular Effects

In terms of cellular effects, 2-(3-hydroxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione has been found to exhibit potent antimicrobial and anti-inflammatory activity . This suggests that it may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that pyrido[2,3-d]pyrimidine derivatives can induce cell cycle arrest via deactivation of the mitogen-activated protein kinase (MAPK) pathway . This could potentially explain some of the observed effects of this compound at the molecular level .

Metabolic Pathways

Given the known interactions of pyrido[2,3-d]pyrimidine derivatives with various enzymes , it is likely that this compound could influence metabolic flux or metabolite levels.

特性

IUPAC Name |

2-(3-hydroxyphenyl)-9-methoxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3S/c1-22-14-7-3-4-10-9-13-17(23-15(10)14)19-16(20-18(13)24)11-5-2-6-12(21)8-11/h2-8,21H,9H2,1H3,(H,19,20,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXRJBTOIWJBDIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC3=C(C2)C(=S)N=C(N3)C4=CC(=CC=C4)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2442326.png)

![4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B2442331.png)

![7-{[(3-Fluorobenzyl)oxy]methyl}-4-[(4-fluoro-3-methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B2442333.png)

![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-7-yl propanoate](/img/structure/B2442345.png)